REACTION_CXSMILES
|
C(OC(=O)[N:5]([N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1)[CH2:6][CH2:7][CH3:8])C.[OH-].[Na+]>C(O)CO.O>[N:9]1([NH:5][CH2:6][CH2:7][CH3:8])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10]1 |f:1.2|
|
Name
|
N-(1H-indol-1-yl)-N-propylcarbamic acid ethyl ester
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(N(CCC)N1C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 120° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for five minutes
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (saturated NaCl, anhydrous MgSO4)
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC2=CC=CC=C12)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |